molecular formula C11H15NO4 B1386096 2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid CAS No. 7636-27-3

2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid

Cat. No.: B1386096
CAS No.: 7636-27-3
M. Wt: 225.24 g/mol
InChI Key: RGJFWLUOTAIYGQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar mechanism for 2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid.

Mode of Action

It is known that similar compounds can have diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Similar compounds are known to affect a variety of pathways, suggesting that this compound may have broad effects on cellular biochemistry .

Pharmacokinetics

Similar compounds are known to be metabolized via conversion to coenzyme a derivatives , suggesting that this compound may have similar pharmacokinetic properties.

Result of Action

Similar compounds are known to have diverse biological activities, suggesting that this compound may have broad effects on cellular function .

Action Environment

Similar compounds are known to be stable under a variety of conditions , suggesting that this compound may also be stable under a variety of environmental conditions.

Biochemical Analysis

Biochemical Properties

2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s interactions are primarily mediated through its amino and carboxyl groups, which can form hydrogen bonds and ionic interactions with target biomolecules. These interactions can influence the activity of enzymes and proteins, thereby modulating biochemical pathways .

Cellular Effects

This compound has notable effects on different cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may affect the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. It may also influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, which are important for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in these pathways can influence overall cellular metabolism and energy production . Detailed studies on its metabolic interactions are essential for understanding its broader biochemical implications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding its transport mechanisms is important for elucidating its cellular effects and potential therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s activity and function within the cell . Detailed studies on its subcellular localization are essential for understanding its precise biochemical roles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid is unique due to the presence of both amino and methoxy groups on the phenyl ring, which imparts distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it valuable in biochemical research .

Properties

IUPAC Name

2-amino-3-(3,5-dimethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-15-8-3-7(4-9(6-8)16-2)5-10(12)11(13)14/h3-4,6,10H,5,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJFWLUOTAIYGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CC(C(=O)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101311849
Record name 3,5-Dimethoxyphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7636-27-3
Record name 3,5-Dimethoxyphenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7636-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethoxyphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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